molecular formula C42H42Cl2HgO8P2 B14698294 Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate CAS No. 21393-73-7

Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate

Cat. No.: B14698294
CAS No.: 21393-73-7
M. Wt: 1008.2 g/mol
InChI Key: XWOFEDGRNBKFII-UHFFFAOYSA-L
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Description

Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate is a chemical compound with the molecular formula C42H44ClHgO4P2 It is a coordination complex where mercury is bonded to tris(4-methylphenyl)phosphane ligands and is associated with diperchlorate anions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate typically involves the reaction of mercury(II) salts with tris(4-methylphenyl)phosphane in the presence of perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:

[ \text{Hg(II) salt} + \text{tris(4-methylphenyl)phosphane} + \text{HClO}_4 \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of mercury.

    Reduction: Reduction reactions can convert the mercury(II) center to lower oxidation states.

    Substitution: Ligand substitution reactions can occur, where the tris(4-methylphenyl)phosphane ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Various phosphines or other ligands.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of mercury, while reduction may produce elemental mercury or lower oxidation state complexes.

Scientific Research Applications

Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate has several scientific research applications, including:

    Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.

    Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Explored for its potential use in therapeutic applications, although its toxicity limits its use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate involves its interaction with molecular targets through coordination bonds. The mercury center can interact with various substrates, facilitating chemical transformations. The tris(4-methylphenyl)phosphane ligands provide stability to the complex and influence its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Mercury(2+);tris(4-chlorophenyl)phosphane;diperchlorate
  • Mercury(2+);tris(4-bromophenyl)phosphane;diperchlorate

Uniqueness

Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate is unique due to the presence of the 4-methylphenyl groups, which can influence the electronic properties and reactivity of the compound. This makes it distinct from other similar compounds with different substituents on the phenyl rings.

Properties

CAS No.

21393-73-7

Molecular Formula

C42H42Cl2HgO8P2

Molecular Weight

1008.2 g/mol

IUPAC Name

mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate

InChI

InChI=1S/2C21H21P.2ClHO4.Hg/c2*1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;2*2-1(3,4)5;/h2*4-15H,1-3H3;2*(H,2,3,4,5);/q;;;;+2/p-2

InChI Key

XWOFEDGRNBKFII-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2]

Origin of Product

United States

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